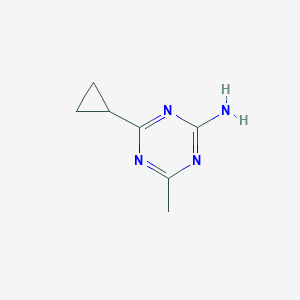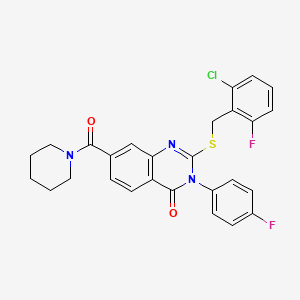![molecular formula C21H19N5O3 B2745749 N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 392326-70-4](/img/new.no-structure.jpg)
N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide is a fascinating compound in organic chemistry due to its complex structure and potential applications. This compound contains an indole core linked to a pyrazole ring and possesses several functional groups, making it a versatile candidate for various chemical reactions and applications.
準備方法
Synthetic routes and reaction conditions: : The synthesis of N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions, beginning with the preparation of the indole and pyrazole intermediates. One common synthetic route includes the condensation of 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with 4-propoxyphenyl hydrazine to form the intermediate hydrazone, which is then cyclized and functionalized to form the final product. The reaction conditions typically involve mild to moderate temperatures, specific catalysts, and carefully controlled pH levels.
Industrial production methods: : For industrial-scale production, the process is optimized for yield and efficiency. This involves selecting appropriate solvents, catalysts, and reaction conditions to maximize the output while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors may be employed.
化学反応の分析
Types of reactions: : N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common reagents and conditions
Oxidation: : Typically involves reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: : Can be achieved using hydride donors like sodium borohydride or catalytic hydrogenation.
Substitution: : Electrophilic or nucleophilic substitution reactions can be performed using appropriate halides or nucleophiles.
Major products: : The major products formed from these reactions depend on the specific functional groups and reaction conditions. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
科学的研究の応用
In chemistry: : This compound serves as a precursor or intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various organic reactions and mechanisms.
In biology and medicine: : Potential applications include its use as a scaffold for designing drugs or biologically active molecules. The indole and pyrazole moieties are known for their biological activity, which could be harnessed for developing new therapeutic agents.
In industry: : The compound's functional groups make it a candidate for developing new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action for N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide in biological systems would depend on its interactions with molecular targets. These could include enzymes, receptors, or nucleic acids. The compound's structure suggests potential interactions through hydrogen bonding, hydrophobic effects, and van der Waals forces, influencing various biochemical pathways.
類似化合物との比較
Similar compounds might include other indole or pyrazole derivatives. What sets N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide apart is its specific combination of functional groups and the spatial arrangement of its atoms, which can result in unique reactivity and biological activity.
List of similar compounds
Indole-3-carboxaldehyde
4-Propoxyphenylhydrazine
3-(4-Propoxyphenyl)-1H-pyrazole-5-carboxylic acid
This compound’s synthesis, reactivity, and applications make it a compelling subject for further research and development. How’s that for a deep dive?
特性
CAS番号 |
392326-70-4 |
|---|---|
分子式 |
C21H19N5O3 |
分子量 |
389.415 |
IUPAC名 |
N-[(2-hydroxy-1H-indol-3-yl)imino]-3-(4-propoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C21H19N5O3/c1-2-11-29-14-9-7-13(8-10-14)17-12-18(24-23-17)20(27)26-25-19-15-5-3-4-6-16(15)22-21(19)28/h3-10,12,22,28H,2,11H2,1H3,(H,23,24) |
InChIキー |
LZMVYENRTSIOEL-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N=NC3=C(NC4=CC=CC=C43)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-acetylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2745668.png)


![Methyl 3-[(4-chloro-2-methoxy-5-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2745672.png)
![2-(3-methoxyphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2745673.png)
![4-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2745674.png)
![1-(2-chlorophenyl)-N-(furan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2745675.png)


![4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one](/img/structure/B2745679.png)

![2-Oxaspiro[3.5]nonane-7-carbaldehyde](/img/structure/B2745688.png)

